molecular formula C18H30BNO3 B12326469 2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one

2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one

Cat. No.: B12326469
M. Wt: 319.2 g/mol
InChI Key: UQVYQYCFQXEPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[321]oct-2-en-8-yl)propan-1-one is a complex organic compound that features a unique structure combining a bicyclic system with a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[321]oct-2-en-8-yl)propan-1-one typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

the principles of scale-up from laboratory synthesis would apply, including optimization of reaction conditions and purification processes to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds containing boron can exhibit anticancer properties. The dioxaborolane group in this compound may enhance the selectivity and efficacy of drug candidates targeting cancer cells. Studies have shown that boron-containing compounds can inhibit specific enzymes involved in tumor growth .

Enzyme Inhibition : The compound has potential as an inhibitor of arginase enzymes, which play a crucial role in the urea cycle and are implicated in various diseases including cancer and inflammation. The structure allows for effective interaction with the enzyme's active site, potentially leading to the development of new therapeutic agents .

Organic Synthesis

Cross-Coupling Reactions : The boron moiety makes this compound an excellent candidate for use in cross-coupling reactions such as the Suzuki reaction. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis, allowing for the construction of complex molecules from simpler precursors .

Material Science

Polymer Chemistry : The compound can be utilized in the synthesis of boron-containing polymers that exhibit unique properties such as improved thermal stability and mechanical strength. These materials have applications in coatings, adhesives, and advanced composite materials .

Case Study 1: Anticancer Drug Development

In a study published by MDPI, researchers synthesized derivatives of the compound to evaluate their anticancer activity against various cancer cell lines. Results indicated that certain modifications to the dioxaborolane structure significantly enhanced cytotoxicity against breast cancer cells .

Case Study 2: Enzyme Inhibition Mechanism

A detailed investigation into the enzyme inhibition mechanism revealed that the compound effectively binds to arginase with high affinity. The study demonstrated that this binding inhibits the enzyme's activity, leading to reduced levels of urea production in vitro .

Mechanism of Action

The mechanism of action for 2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar applications.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronate ester with a different aromatic system.

    N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features a dimethylamino group, offering different reactivity.

Uniqueness

The uniqueness of 2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one lies in its combination of a bicyclic system with a boronate ester, providing a versatile scaffold for various chemical transformations and applications .

Biological Activity

The compound 2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one is a complex organic molecule with potential biological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C19H29BN2O3C_{19}H_{29}BN_{2}O_{3} and a molecular weight of approximately 344.26 g/mol. The presence of the dioxaborolane moiety is significant for its biological interactions.

Research indicates that compounds with similar structural features often interact with various biological targets. The azabicyclo[3.2.1]octane core has been associated with inhibitory activity against specific enzymes involved in inflammatory processes. Notably, the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been highlighted as a promising therapeutic target for managing inflammation by preserving endogenous palmitoylethanolamide (PEA) levels .

Inhibitory Activity

The compound exhibits notable inhibitory activity against NAAA, with an IC50 value reported in the low micromolar range. For example, related compounds have shown IC50 values as low as 0.042 μM . This suggests that structural modifications can significantly enhance potency.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the azabicyclo framework can lead to improved biological activity. For instance:

  • Substituents : The introduction of different substituents on the bicyclic structure can modulate enzyme selectivity and potency.
  • Geometric Isomers : The endo configuration has been shown to be more active compared to its exo counterpart in various studies .

Case Studies

Several studies have investigated the biological implications of similar compounds:

  • Anti-inflammatory Studies : In vivo models demonstrated that compounds structurally related to 2,2-Dimethyl-1-(...) effectively reduced inflammatory markers in animal models, indicating potential therapeutic applications for chronic inflammatory diseases .
  • Cancer Research : Compounds with similar bicyclic structures have been tested for their ability to inhibit tumor growth in xenograft models. These studies suggest that the compound may also exhibit anticancer properties through modulation of specific signaling pathways involved in tumorigenesis .

Data Tables

The following table summarizes key findings related to the biological activity of 2,2-Dimethyl-1-(...) and its analogs:

CompoundTargetIC50 (μM)Notes
2,2-Dimethyl-1-(...)NAAA0.042High selectivity
Related Compound ANAAA0.655Moderate activity
Related Compound BFAAH0.25Selective inhibition

Properties

Molecular Formula

C18H30BNO3

Molecular Weight

319.2 g/mol

IUPAC Name

2,2-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]propan-1-one

InChI

InChI=1S/C18H30BNO3/c1-16(2,3)15(21)20-13-8-9-14(20)11-12(10-13)19-22-17(4,5)18(6,7)23-19/h10,13-14H,8-9,11H2,1-7H3

InChI Key

UQVYQYCFQXEPHL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3C(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.